Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime

Description

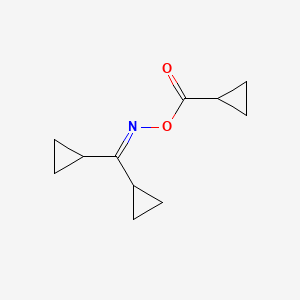

Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime is a highly specialized cyclopropyl derivative characterized by a ketoneoxime functional group linked to multiple cyclopropyl moieties. Its structure includes two cyclopropyl rings attached to the ketoneoxime backbone and an additional cyclopropylcarbonyl group. This compound’s unique steric and electronic properties stem from the strained cyclopropane rings, which influence its reactivity and stability.

Structure

3D Structure

Properties

CAS No. |

83846-77-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(dicyclopropylmethylideneamino) cyclopropanecarboxylate |

InChI |

InChI=1S/C11H15NO2/c13-11(9-5-6-9)14-12-10(7-1-2-7)8-3-4-8/h7-9H,1-6H2 |

InChI Key |

NJPIWTLKSPUBHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=NOC(=O)C2CC2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime typically involves the reaction of dicyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Oxime derivatives, including dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime, have demonstrated significant antimicrobial properties. Studies indicate that oximes can inhibit the growth of various bacteria and fungi. For instance, oxime esters have been reported to exhibit activity against Gram-positive bacteria, with some derivatives showing minimum inhibitory concentrations comparable to standard antibiotics .

1.2 Anticancer Properties

Recent research highlights the potential anticancer activities of oxime derivatives. This compound may play a role as a precursor in synthesizing compounds that target cancer cells. The mechanism often involves the inhibition of DNA repair pathways in cancerous cells, making them more susceptible to chemotherapeutic agents .

1.3 Neuroprotective Effects

Compounds related to this compound have shown neuroprotective effects in preclinical studies. These compounds stabilize mitochondrial functions and prevent neuronal apoptosis, suggesting potential therapeutic avenues for neurodegenerative diseases .

Synthetic Chemistry Applications

2.1 Building Blocks for Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including reductions and cyclizations, leading to the formation of complex molecules with potential biological activities .

2.2 Asymmetric Synthesis

The compound can be utilized in asymmetric synthesis processes, where it acts as a chiral auxiliary or catalyst. This application is crucial for developing enantiomerically pure compounds that are often required in pharmaceuticals .

Table 1: Biological Activities of Oxime Derivatives

Table 2: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule formation | |

| Asymmetric Synthesis | Chiral auxiliary for producing enantiomerically pure compounds |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxime derivatives against a range of bacterial strains, demonstrating that certain structural modifications significantly enhance their activity against resistant strains .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models has shown that oxime derivatives stabilize mitochondrial function, providing a protective effect against neurotoxic agents associated with diseases like Parkinson's disease .

Mechanism of Action

The mechanism of action of dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other cyclopropyl derivatives allow for comparative analysis. Key analogs include:

Cyclopropyl Methyl Ketone

- Structure : A single cyclopropyl group bonded to a methyl ketone.

- Applications : Used as an intermediate in agrochemical synthesis.

- Reactivity : Less steric hindrance compared to dicyclopropyl derivatives, leading to higher reactivity in nucleophilic additions .

Cyclopropyl Phenyl Ketone

- Structure : Cyclopropyl group attached to a phenyl ketone.

- Applications : Found in pharmaceutical precursors for antipsychotic drugs.

- Stability : Enhanced aromatic conjugation improves thermal stability but reduces solubility in polar solvents .

Dicyclopropyl Ketone

- Structure : Two cyclopropyl groups bonded to a ketone.

- Reactivity : High strain energy from cyclopropane rings increases susceptibility to ring-opening reactions, a trait shared with the target compound .

Cyclopropylacetonitrile

- Structure : Cyclopropyl group linked to an acetonitrile moiety.

- Applications : Precursor for herbicides and fungicides.

Comparative Data Table

Key Research Findings

- Structural Influence on Reactivity: The presence of multiple cyclopropyl groups in this compound imposes significant steric constraints, reducing its reaction rates compared to mono-cyclopropyl analogs like cyclopropyl methyl ketone .

- Potential Bioactivity: While toxicity data are unavailable, the ketoneoxime group may enable metal chelation, suggesting utility in catalytic or medicinal chemistry—a feature absent in simpler cyclopropyl ketones .

- Synthetic Challenges : The compound’s complexity necessitates advanced cyclopropanation techniques, contrasting with the straightforward synthesis of cyclopropylacetonitrile or dicyclopropyl ketone .

Limitations and Knowledge Gaps

- Toxicological Data: No acute toxicity, ecotoxicity, or mutagenicity data are available for this compound or its closest analogs, complicating risk assessments .

- Application-Specific Studies : Current literature focuses on structural analogs; targeted studies on the compound’s pharmacological or agrochemical efficacy are lacking.

Biological Activity

Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime (CAS No. 83846-77-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 83846-77-9 |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 234.26 g/mol |

| IUPAC Name | Dicyclopropyl O-(cyclopropylcarbonyl) ketone oxime |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Synthesis

This compound can be synthesized through several organic reactions, typically involving the following steps:

- Formation of Ketone : The cyclopropylcarbonyl group is introduced using acylation methods.

- Oxime Formation : The ketone undergoes reaction with hydroxylamine to yield the oxime derivative.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can affect various metabolic pathways.

- Interaction with Receptors : It may modulate receptor activities, particularly those involved in neurotransmission and cellular signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation, possibly through mechanisms involving DNA repair inhibition.

- Antimicrobial Activity : Some investigations have indicated that this compound might possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies

-

Anticancer Efficacy :

- A study conducted on various cancer cell lines showed that this compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

-

Antimicrobial Testing :

- In vitro tests against common pathogens demonstrated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclopropanation of α,β-unsaturated carbonyl precursors using Simmons-Smith reagents, followed by oxime formation with hydroxylamine. Key steps include optimizing reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the oxime derivative .

- Data Consideration : Monitor reaction progress using TLC and confirm cyclopropane ring integrity via H NMR (characteristic triplet splitting for cyclopropyl protons at δ 0.5–1.5 ppm) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodology :

- IR Spectroscopy : Identify the oxime (N–O stretch at ~930 cm) and carbonyl (C=O at ~1700 cm) groups.

- NMR : Use C NMR to differentiate cyclopropyl carbons (δ 5–15 ppm) and ketone carbonyl carbons (δ 190–210 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks and fragmentation patterns (e.g., loss of cyclopropyl groups) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmospheres. Analyze degradation products via HPLC with UV detection (λ = 254 nm). Note that cyclopropyl rings may undergo ring-opening under acidic conditions, requiring pH-neutral buffers for biological assays .

Advanced Research Questions

Q. How do steric effects from cyclopropyl groups influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Perform kinetic studies using nucleophiles (e.g., Grignard reagents) under controlled conditions. Compare reaction rates with non-cyclopropyl analogs. Computational modeling (DFT) can predict steric hindrance at the carbonyl carbon. Empirical data may show reduced reactivity due to restricted access to the electrophilic center .

Q. What experimental designs are suitable for evaluating the compound’s biological activity against cancer cell lines?

- Methodology :

- In vitro assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include controls for autofluorescence interference from the oxime group.

- Mechanistic studies : Conduct flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation assays. Validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3) .

Q. How can contradictory data on the compound’s antimicrobial efficacy be resolved?

- Methodology :

- Systematic Review : Apply PRISMA guidelines to aggregate literature, focusing on variables like bacterial strains (Gram-positive vs. Gram-negative) and assay protocols (broth microdilution vs. disk diffusion).

- Meta-analysis : Use random-effects models to quantify heterogeneity. Confounding factors may include impurities in earlier synthetic batches or solvent toxicity in antimicrobial tests .

Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?

- Methodology : Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Quantify using external calibration curves. Key impurities may include unreacted cyclopropyl precursors or oxidation byproducts (e.g., nitroso derivatives) .

Key Notes

- Synthetic Challenges : Cyclopropane ring strain may necessitate low-temperature reactions to prevent retro-cyclopropanation .

- Biological Relevance : Oxime derivatives often exhibit dual functionality (e.g., metal chelation for catalytic activity or redox modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.